16-Heptadecynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
heptadec-16-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h1H,3-16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSFDLGSPZXGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 16 Heptadecynoic Acid
Total Synthesis Strategies
The creation of fatty acids like this compound from simpler starting materials is a fundamental process in organic chemistry. wikipedia.orglibretexts.orgaocs.org The biosynthesis of fatty acids in organisms typically involves the sequential addition of two-carbon units from acetyl-CoA to a growing chain. libretexts.org This process is catalyzed by a multi-enzyme complex known as fatty acid synthase. libretexts.orgaocs.org In a laboratory setting, chemists devise multi-step synthetic routes to construct the carbon chain and introduce the characteristic alkyne group at the desired position.
While this compound itself is not chiral, the principles of stereoselective synthesis are crucial when creating derivatives or analogs that contain stereocenters. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule, which can be either an enantiomer or a diastereomer. This is particularly important in the synthesis of complex natural products and pharmaceuticals where the biological activity is often dependent on the specific three-dimensional arrangement of atoms.
For instance, the synthesis of a related compound, 16-methyl-8(Z)-heptadecenoic acid, involved a four-step process that confirmed the structure and stereochemistry of the natural product. nih.gov Such syntheses often employ chiral catalysts or starting materials to control the formation of new stereocenters. The development of organocatalytic domino reactions, for example, has provided powerful tools for the enantioselective synthesis of various chiral molecules.
Regioselectivity in the synthesis of fatty acid analogs refers to the ability to control the position of a specific functional group, in this case, the alkyne (carbon-carbon triple bond), along the fatty acid chain. The synthesis of various positional isomers of heptadecynoic acid, such as 6-heptadecynoic acid, requires precise synthetic strategies.
A common approach involves the use of a Wittig reaction to introduce a double bond at a specific location, which can then be further modified. For example, in the synthesis of other unsaturated fatty acids, commercially available hydroxy fatty acids have been oxidized and then subjected to a Wittig reaction to create a double bond at the desired position with high stereoselectivity. This general strategy can be adapted to synthesize various alkyne position isomers by choosing the appropriate starting materials and reaction conditions.
Functionalization and Derivatization Approaches
The chemical reactivity of this compound allows for its modification into a variety of derivatives. These modifications can introduce new functional groups, which can alter the physical, chemical, and biological properties of the parent molecule.
The introduction of a hydroxyl (-OH) group onto the fatty acid chain is a common functionalization strategy. This can be achieved through various chemical methods, including the reduction of a ketone or the hydration of an alkene. The position of the hydroxyl group can be controlled through the use of regioselective reactions.
The introduction of a methoxy (B1213986) (-OCH3) group at the alpha-position (the carbon adjacent to the carboxylic acid) of a fatty acid is another important derivatization. This modification can influence the metabolic stability and biological activity of the fatty acid.
The synthesis of α-methoxy fatty acids generally involves the formation of an enolate at the α-position, followed by reaction with an electrophilic methoxylating agent. While a specific synthesis for 2-methoxy-6-heptadecynoic acid is not detailed in the search results, the general principles of α-functionalization of carboxylic acids are well-established in organic chemistry.
Synthetic Methodologies and Chemical Transformations
Specific Synthetic Approaches
Methodologies for the synthesis of related methylated and hydroxylated fatty acids provide a foundation for proposing a synthetic route. For instance, the synthesis of 2-methyl and 2-hydroxy-iso-fatty acids has been reported, often starting from commercially available long-chain esters or lactones. One common strategy for introducing a methyl group at the α-position (C-2) involves the use of an oxazolidinone chiral auxiliary to direct stereoselective methylation.
A plausible, though not explicitly documented, approach to a 2,2-dimethyl derivative could involve the α-alkylation of a suitable long-chain fatty acid ester. This would likely proceed through the formation of an enolate, followed by reaction with a methylating agent. The introduction of a second methyl group at the same position would require a subsequent deprotonation and methylation step.
The introduction of a hydroxyl group at a specific position, such as C-12, can be achieved through various methods, including the hydration of a double bond at the desired location. Microbial conversion processes using specific bacterial strains are also a known method for producing hydroxy fatty acids from unsaturated fatty acid precursors. nih.govresearchgate.net For example, some microorganisms are capable of hydrating oleic acid to produce 10-hydroxystearic acid. gsartor.orgmdpi.com A similar biocatalytic approach could potentially be adapted for the hydroxylation of a 16-heptadecenoic acid derivative at the C-12 position.
The terminal alkyne group is a key functional handle and could be introduced at the beginning of the synthesis using a starting material that already contains this moiety, or it could be formed at a later stage through established alkyne synthesis protocols.
A representative, generalized approach for the synthesis of a 2-hydroxy long-chain fatty acid, which could be a precursor or an analogous structure, is outlined below. This method utilizes an intermediate α-chlorination step.
Table 1: Generalized Synthetic Steps for a 2-Hydroxy Long-Chain Fatty Acid
| Step | Description | Key Reagents |
| 1 | α-Chlorination | Trichloroisocyanuric acid (TCCA) |
| 2 | Hydroxylation | Base (e.g., NaOH) |
This table represents a generalized approach and specific conditions would need to be optimized for the synthesis of 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid.
The terminal alkyne group of 16-heptadecynoic acid serves as a valuable functional handle for its conjugation to a variety of biochemical reporter molecules. This process, often referred to as bioorthogonal ligation, allows for the visualization and tracking of the fatty acid in biological systems without significantly perturbing its natural function. The most widely used method for this conjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." jove.comiris-biotech.de
This reaction forms a stable triazole linkage between the terminal alkyne of the fatty acid and an azide-functionalized reporter molecule. nih.gov This technique has been instrumental in studying protein fatty-acylation, a crucial post-translational modification. nih.gov By metabolically incorporating an alkyne-tagged fatty acid like this compound into cells, researchers can subsequently "click" on a reporter molecule to identify and study the modified proteins. jove.com
Common reporter molecules that can be conjugated to this compound include:
Fluorescent Dyes: Azide-functionalized fluorophores such as rhodamine or fluorescein (B123965) can be attached to visualize the subcellular localization of the fatty acid and its associated proteins. nih.gov
Affinity Tags: Biotin (B1667282), an azide-containing affinity tag, can be conjugated to the fatty acid. nih.gov This allows for the enrichment and subsequent identification of biotinylated proteins using streptavidin-based affinity purification methods.
The general workflow for labeling and detecting proteins acylated with this compound using this method is as follows:
Metabolic incorporation of this compound into cells.
Cell lysis to release the proteins.
Click chemistry reaction with an azide-functionalized reporter molecule (e.g., azido-rhodamine for fluorescence or azido-biotin for affinity purification). nih.gov
Detection and analysis, either through fluorescence imaging or mass spectrometry-based proteomics after affinity purification. jove.comnih.gov
Table 2: Key Components for Click Chemistry Conjugation of this compound
| Component | Role | Example |
| Alkyne-functionalized molecule | The fatty acid to be tracked | This compound |
| Azide-functionalized reporter | The tag for detection or purification | Azido-rhodamine, Azido-biotin |
| Catalyst | Facilitates the cycloaddition reaction | Copper(I) salt (e.g., CuSO₄ with a reducing agent like TCEP) |
| Ligand | Stabilizes the copper(I) catalyst | TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) |
TCEP: tris(2-carboxyethyl)phosphine; TBTA: tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. This table provides a general overview of the key components; specific reagents and conditions may vary based on the experimental setup. nih.gov
Enzymatic Interactions and Metabolic Pathway Elucidation
Cytochrome P450 Enzyme System Interactions
The Cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. nih.govwcrj.net 16-Heptadecynoic acid, as an acetylenic fatty acid, exhibits specific and potent interactions with certain members of this enzyme family.
This compound and its derivatives have been identified as inhibitors of cytochrome P450 ω-hydroxylases. nih.gov These enzymes are responsible for the hydroxylation of fatty acids at their terminal (ω) or penultimate (ω-1) carbon, a key step in their metabolism. wikipedia.org One of the most studied interactions is the selective inactivation of CYP4A4, a pulmonary cytochrome P450 enzyme that catalyzes the ω-hydroxylation of prostaglandins, by 12-hydroxy-16-heptadecynoic acid. nih.gov The development of potent and specific inhibitors for this enzyme is crucial for investigating its physiological functions. nih.gov
Further research into derivatives has provided more insight. For instance, the two enantiomers of 12-hydroxy-16-heptadecynoic acid were synthesized and tested for their inhibitory activity against purified CYP4A4 from the lungs of pregnant rabbits. nih.gov The (12S)-enantiomer was found to be approximately twice as active as the (12R)-enantiomer, although the chirality of the hydroxyl group was not a major determinant of specificity for the prostaglandin (B15479496) ω-hydroxylase. nih.gov Additionally, a dimethyl analog, 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid, which is resistant to β-oxidation, also demonstrated the ability to inactivate the purified enzyme, making it a promising candidate for in vivo studies. nih.gov
| Compound | KI (µM) | t1/2 (min) |
|---|---|---|
| (12S)-12-hydroxy-16-heptadecynoic acid | 1.8 | 0.7 |
| (12R)-12-hydroxy-16-heptadecynoic acid | 3.6 | 0.8 |
| 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid | 4.9 | 1.0 |
The inhibitory action of this compound and other terminal acetylenic fatty acids on cytochrome P450 enzymes is often characterized by mechanism-based inactivation, also known as suicide inhibition. nih.govnih.gov This process involves the enzyme's own catalytic machinery converting the acetylene (B1199291) into a highly reactive intermediate that covalently binds to and inactivates the enzyme. nih.gov
The oxidation of the carbon-carbon triple bond by cytochrome P450 leads to the formation of a ketene (B1206846) metabolite. nih.govnih.gov This reactive ketene can then form adducts with essential protein residues within the P450 enzyme, leading to its irreversible inactivation. nih.gov In the case of monosubstituted acetylenes, another inactivation pathway involves the addition of the oxidized acetylenic group to a nitrogen atom of the heme prosthetic group. nih.gov This can proceed through a detectable ketocarbene-iron heme complex intermediate. nih.gov
Structure-activity relationship studies have been instrumental in understanding the features that govern the inhibitory potency and selectivity of acetylenic fatty acids towards cytochrome P450 enzymes. The presence of the terminal acetylene group is a critical feature for the mechanism-based inactivation. nih.govnih.gov
The length of the fatty acid chain and the presence of other functional groups also influence the interaction with the enzyme's active site. For instance, studies with various flavonoid derivatives have shown that the number and position of hydroxyl and methoxy (B1213986) groups significantly affect their inhibitory actions towards different P450 isoforms. nih.gov While not acetylenic fatty acids, these studies highlight the principle that subtle structural modifications can lead to significant differences in inhibitory profiles. The flexibility of the acyclic skeleton of inhibitors like 12-hydroxy-16-heptadecynoic acid may explain the observed low enantiomeric discrimination in the inhibition of CYP4A4. nih.gov
Topoisomerase Enzyme Interactions
Topoisomerases are essential enzymes that manage the topological state of DNA and are vital for cellular processes. nih.gov They have emerged as important targets for antimicrobial and anticancer drugs. nih.gov
Research has demonstrated that certain fatty acids, including derivatives of this compound, can inhibit the DNA topoisomerase IB of Leishmania donovani (LdTopIB). nih.govnih.gov Leishmania is a protozoan parasite responsible for the disease leishmaniasis. nih.gov
Studies on related C17 fatty acids have shown that unsaturation is a key factor for effective inhibition of LdTopIB. nih.gov For example, (±)-2-methoxy-6-heptadecynoic acid was found to be a potent inhibitor of LdTopIB, with an EC50 of 16.6 ± 1.1 μM, while the saturated analog, (±)-2-methoxyheptadecanoic acid, showed no inhibitory activity. nih.govresearchgate.net This suggests that the triple bond in the fatty acid chain plays a crucial role in the interaction with the enzyme. nih.gov Furthermore, α-methoxylation of these C17 fatty acids appears to enhance their inhibitory potential against LdTopIB. nih.gov
| Compound | LdTopIB Inhibition (EC50, µM) |
|---|---|
| (±)-2-methoxy-6-heptadecynoic acid | 16.6 ± 1.1 |
| (±)-2-methoxy-6Z-heptadecenoic acid | > (±)-2-methoxyheptadecanoic acid |
| (±)-2-methoxyheptadecanoic acid | No inhibition |
A critical aspect of developing new therapeutic agents is ensuring their selectivity for the target in the pathogen over the corresponding enzyme in the human host. In the context of topoisomerase inhibitors, studies have been conducted to compare the inhibitory effects on Leishmania topoisomerase versus human topoisomerase IB (hTopIB).
It has been observed that certain fatty acid derivatives exhibit preferential inhibition of the protozoan enzyme. For instance, (±)-2-methoxy-6Z-heptadecenoic acid was found to preferentially inhibit LdTopIB over the human enzyme. nih.govresearchgate.net This selectivity is a promising characteristic for the development of new antileishmanial drugs with potentially fewer side effects. The unique dimeric structure and phylogenetic distinctiveness of LdTopIB may provide a basis for this selective inhibition. nih.gov
The Influence of Unsaturation and Alpha-Methoxylation on Enzyme Inhibition
The unique structural features of fatty acid analogues, particularly the presence and position of unsaturation and substitutions, play a critical role in their interactions with enzymes. Fatty acids possessing a terminal triple bond, a key feature of this compound, have been identified as potent inhibitors of certain enzymes. This inhibitory action is often mechanism-based, where the alkyne moiety, once in the active site of the enzyme, is transformed into a reactive species that can covalently modify and inactivate the enzyme. For instance, fatty acids with terminal triple bonds have been shown to inhibit omega-hydroxylase. researchgate.net
A notable example of how structural modifications influence enzyme inhibition is seen with 12(S)-hydroxy-16-heptadecynoic acid, a derivative of this compound. This compound is a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase, an enzyme involved in prostaglandin metabolism. caymanchem.commedchemexpress.com It specifically inhibits prostaglandin ω-hydroxylase with a reported Ki value of 1.8 µM. caymanchem.commedchemexpress.com The presence of both the hydroxyl group at the 12th position and the terminal alkyne are crucial for this specific inhibitory activity.
While the influence of the terminal alkyne (unsaturation) is well-documented, the specific impact of alpha-methoxylation on the enzyme-inhibiting properties of this compound is less detailed in the available literature. However, in the broader context of fatty acid metabolism, alpha-oxidation is a known pathway for the metabolism of fatty acids, involving the hydroxylation of the alpha-carbon. nih.govresearchgate.net This suggests that modifications at the alpha-position can significantly influence how a fatty acid interacts with metabolic enzymes.
The table below summarizes the inhibitory characteristics of a key derivative of this compound.
| Compound | Target Enzyme | Type of Inhibition | Ki Value |
| 12(S)-hydroxy-16-heptadecynoic acid | Cytochrome P450 ω-hydroxylase | Mechanism-based | 1.8 µM caymanchem.commedchemexpress.com |
Broader Metabolic Pathway Investigations
As an odd-chain fatty acid, this compound and its analogues can be integrated into various cellular lipid metabolic pathways. nih.gov Lipids are fundamental to numerous cellular functions, including forming the structural basis of membranes, regulating metabolism, and serving as energy reserves. nih.gov The process of lipid metabolism involves the synthesis, breakdown, and utilization of lipids. nih.gov
Cells can incorporate exogenous fatty acids into more complex lipid species. Fatty acid synthesis, or lipogenesis, begins in the mitochondria with the formation of citrate, which is then transported to the cytosol and converted back to acetyl-CoA, the primary building block for fatty acid elongation. nih.gov While the majority of naturally occurring fatty acids are even-chained, odd-chain fatty acids like heptadecanoic acid (the saturated counterpart of this compound) are also metabolized. nih.gov These fatty acids can be acylated to a glycerol-3-phosphate backbone to form triglycerides for storage in lipid droplets. nih.gov When energy is required, these stored triglycerides are hydrolyzed, releasing the fatty acids to be used in processes like beta-oxidation. nih.gov
The terminal alkyne group of this compound makes it a valuable tool for studying these processes. Research has shown that alkyne-modified fatty acids are effective tracers that are readily taken up by cells and incorporated into various lipid classes, mimicking the behavior of their natural counterparts. researchgate.net This allows for detailed investigation into the dynamics of lipid synthesis, transport, and storage.
The study of lipid metabolism has been significantly advanced by the use of lipid tracers, with alkyne-derivatized probes like this compound becoming powerful tools. nih.gov These probes contain a small, minimally disruptive terminal alkyne tag that allows for their detection and visualization after they have been metabolized by the cell. researchgate.net
The primary method used in conjunction with these probes is "click chemistry," a set of biocompatible reactions that allow for the specific and efficient covalent ligation of the alkyne tag with a reporter molecule, such as an azide-functionalized fluorophore or biotin (B1667282). researchgate.netnih.gov This post-fixation labeling enables the tracing of the fatty acid's journey through various metabolic pathways. researchgate.net
This technique has been applied to study both anabolic and catabolic lipid pathways. In anabolic studies, researchers can track the incorporation of alkyne fatty acids into complex lipids like glycerolipids. researchgate.net For catabolic processes like beta-oxidation, these tracers have been instrumental. nih.gov For example, the beta-oxidation of an alkyne analogue of palmitate results in the formation of a short-chain terminally unsaturated thioester, which can be detected and quantified. nih.gov This methodology allows for a detailed analysis of metabolic intermediates and has been used to study fatty acid catabolism in liver lysates and primary hepatocytes. nih.gov The combination of alkyne lipid tracers with mass spectrometry provides high-resolution analysis of lipid species, offering unprecedented detail into the complexities of lipid metabolism. nih.gov
Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0), the saturated analogue of this compound, have garnered significant research interest. researchgate.netnih.gov Historically, they were considered of little physiological importance due to their low concentrations in human plasma (less than 0.5% of total plasma fatty acids). researchgate.netnih.gov However, they are now recognized as important biomarkers and are actively studied for their roles in health and disease. researchgate.netnih.gov
The primary dietary sources of OCFAs for humans are ruminant fats, including dairy products and meat. hmdb.ca Heptadecanoic acid constitutes approximately 0.61% of milk fat. hmdb.ca There is also evidence for the endogenous synthesis of OCFAs, potentially through pathways like alpha-oxidation of even-chain fatty acids. nih.govresearchgate.net
The metabolism of OCFAs differs from that of even-chain fatty acids primarily in the final step of beta-oxidation. While even-chain fatty acids yield acetyl-CoA, the breakdown of OCFAs results in propionyl-CoA. researchgate.netnih.gov This propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle. Studies in mice have suggested that odd-numbered fatty acids may not be favored substrates for beta-oxidation-related enzymes, leading to their accumulation in tissues like epididymal fat. researchgate.net
In research, OCFAs like C17:0 are often used as biomarkers for dairy fat intake. hmdb.ca Furthermore, circulating levels of C17:0 have been inversely associated with the risk of certain metabolic diseases, although the underlying mechanisms are still under investigation. cam.ac.uk It has been shown that circulating C17:0 levels are substantially influenced by endogenous biosynthesis, distinguishing it from other OCFAs like pentadecanoic acid (C15:0) which correlates more directly with dietary intake. cam.ac.uk
Biological Activities and Mechanistic Studies Non Clinical Focus
Antifungal Activities
Efficacy Against Various Fungal Strains, Including Candida, Aspergillus, and Trichophyton Species
Research has demonstrated that acetylenic fatty acids, including 16-heptadecynoic acid, possess notable antifungal properties. nih.govasm.org Studies have evaluated its efficacy against a range of pathogenic fungi. For instance, a study on acetylenic acids with chain lengths from C16 to C20, which included 6-heptadecynoic acid (an isomer of this compound), showed varied antifungal activity against several strains. nih.gov The tested fungi included various Candida species (C. albicans, C. glabrata, C. krusei, C. tropicalis, C. parapsilosis), Aspergillus species (A. fumigatus, A. flavus, A. niger), and Trichophyton species (T. mentagrophytes, T. rubrum). nih.gov
While specific minimum inhibitory concentration (MIC) data for this compound against all these strains is not extensively detailed in the available literature, the broader class of 6-acetylenic acids, to which a positional isomer of this compound belongs, has shown significant potency. nih.gov For example, 6-nonadecynoic acid, a related compound, exhibited strong activity against C. albicans, A. fumigatus, and T. mentagrophytes. asm.orgnih.gov The antifungal activity of these compounds is often compared to standard antifungal drugs, with some showing comparable MICs. nih.gov
Antifungal Activity of a Related Acetylenic Fatty Acid (6-Nonadecynoic Acid)
This table shows the Minimum Inhibitory Concentration (MIC) values of 6-nonadecynoic acid against various fungal pathogens, demonstrating the potential of this class of compounds.
| Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.52 | mdpi.com |
| Cryptococcus neoformans | Data suggests activity, but specific MIC not provided | mdpi.com |
| Candida krusei | Active | mdpi.com |
Correlation Between Antifungal Activity, Fatty Acid Chain Length, and Triple Bond Position
The antifungal efficacy of acetylenic fatty acids is intrinsically linked to their chemical structure, specifically the length of the carbon chain and the position of the triple bond. nih.govnih.gov Research indicates that for 2-alkynoic fatty acids to exert maximum antifungal effects, carbon chain lengths between 8 and 16 carbons are optimal. mdpi.comnih.gov
A comparative study involving five 6-acetylenic acids with chain lengths from C16 to C20 (including 6-hexadecynoic acid and 6-heptadecynoic acid) and two other commercially available acetylenic acids (9-octadecynoic acid and 5,8,11,14-eicosatetraynoic acid) confirmed this structure-activity relationship. nih.gov The investigation revealed that the antifungal activities were indeed associated with both the chain lengths and the position of the triple bonds. nih.gov For instance, the study found that 6-nonadecynoic acid was the most active among the tested 6-acetylenic acids, particularly against the dermatophytes T. mentagrophytes and T. rubrum, as well as the opportunistic pathogens C. albicans and A. fumigatus. nih.govnih.gov This suggests that subtle changes in the molecular structure can significantly impact the biological activity of these compounds. The mechanism is thought to involve the disruption of fatty acid homeostasis within the fungal cells. asm.orgnih.gov
Antiprotozoal Activities
Activity Against Leishmania Species, such as Leishmania donovani Promastigotes
This compound and its isomers have demonstrated promising activity against protozoan parasites, particularly Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govresearchgate.net Leishmania donovani promastigotes, the flagellated, motile form of the parasite transmitted by sandflies, are a key target for antileishmanial drugs. inrs.ca
In vitro studies have shown that Δ6 acetylenic fatty acids, including 6-heptadecynoic acid, exhibit good antiprotozoal activity against L. donovani promastigotes. researchgate.net The effective concentrations (EC50) for these compounds were found to be in the range of 1–6 µg/mL. researchgate.net Interestingly, the corresponding saturated fatty acids, such as n-heptadecanoic acid, were not effective against L. donovani, highlighting the critical role of the unsaturation (the triple bond in this case) for their leishmanicidal activity. researchgate.net
Assessment of Therapeutic Index in in vitro and ex vivo Parasitic Models
The therapeutic index (TI) is a crucial measure of a drug's safety, representing the ratio between its toxic concentration and its effective concentration. A higher TI indicates a safer compound. For antiprotozoal agents, the TI is often assessed by comparing the cytotoxicity of the compound to host cells (e.g., mammalian macrophages) with its activity against the parasite. peerj.com
For acetylenic fatty acids, in vitro toxicity testing against mammalian cell lines has indicated low toxicity at concentrations effective against fungi. nih.gov Specifically, five 6-acetylenic acids, including 6-heptadecynoic acid, were found to be non-toxic to mammalian cells at concentrations up to 32 μM. nih.govnih.gov
In the context of antileishmanial activity, a study on (Z)-16-methyl-11-heptadecenoic acid, a related fatty acid, found it to be cytotoxic to L. donovani with an IC50 of 165.5 ± 23.4 µM, while its cytotoxicity to murine macrophages was significantly higher at an IC50 of 604.0 ± 107.9 µM. nih.gov This differential toxicity yields a favorable therapeutic index, suggesting that these compounds can selectively target the parasite with minimal harm to host cells. The leishmanicidal mechanism may involve the inhibition of the parasite's DNA topoisomerase IB enzyme. nih.govresearchgate.net
In Vitro Cytotoxicity and Antileishmanial Activity of a Related Fatty Acid
This table presents the half-maximal inhibitory concentration (IC50) values of (Z)-16-methyl-11-heptadecenoic acid against Leishmania donovani and murine macrophages, which is used to assess its therapeutic index.
| Target | IC50 (µM) | Reference |
|---|---|---|
| Leishmania donovani | 165.5 ± 23.4 | nih.gov |
| Murine Macrophages | 604.0 ± 107.9 | nih.gov |
Other Investigated Biological Activities and Underlying Mechanisms
Beyond its antifungal and antiprotozoal properties, research into other biological activities of this compound and related compounds is ongoing. One area of investigation is its role as a mechanism-based inhibitor of cytochrome P450 (CYP450) ω-hydroxylase. thomassci.com Specifically, 12(S)-hydroxy-16-heptadecenoic acid has been shown to inhibit prostaglandin (B15479496) ω-hydroxylase with a Ki value of 1.8 µM. thomassci.com This inhibition of CYP450 enzymes suggests that this compound could potentially interfere with various metabolic pathways in which these enzymes play a crucial role.
The proposed mechanism of antifungal action for related fatty acids like cis-9-heptadecenoic acid involves partitioning into the fungal membrane, leading to an increase in membrane fluidity and disorder. nih.govresearchgate.net This disruption of the membrane's structural integrity can cause conformational changes in membrane proteins, increased permeability, and ultimately, cell death. nih.govresearchgate.net The sensitivity of a particular fungus to these fatty acids appears to be related to its intrinsic sterol content, which acts as a buffer against changes in membrane fluidity. nih.govresearchgate.net
Furthermore, some studies have hinted at other potential biological activities. For instance, heptadecanoic acid, 16-methyl-, methyl ester, a derivative, has been reported to have activity against skin cancer proteins in computational studies. researchgate.net However, these findings are preliminary and require further in vitro and in vivo validation.
Inhibition of Additional Enzyme Systems
Current scientific literature does not provide direct evidence for the inhibition of the Heat shock protein 90 (Hsp90) enzyme system by this compound itself. Research into the specific enzymatic targets of this compound is not extensively documented in publicly available studies.
However, studies on structurally similar compounds offer insights into the potential enzymatic inhibitory activities of acetylenic fatty acids. A notable example is 12(S)-hydroxy-16-heptadecynoic acid , a derivative of this compound. This compound has been identified as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase. caymanchem.com Specifically, it has been shown to inhibit prostaglandin ω-hydroxylase with a Ki value of 1.8 µM. caymanchem.com The presence of the terminal alkyne group in these types of fatty acids is crucial for their inhibitory action on certain enzyme systems. While this does not directly implicate this compound as an Hsp90 inhibitor, it underscores the potential for fatty acids with similar structural motifs to interact with and inhibit specific enzymes.
Further research is required to determine if this compound exhibits inhibitory activity against Hsp90 or other enzyme systems.
Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound
| Compound Name | Enzyme System Inhibited | Inhibition Constant (Ki) |
|---|
Role in Modulating Cellular Signaling Pathways Related to Lipid Metabolism
The direct role of this compound in modulating specific cellular signaling pathways related to lipid metabolism, such as the SREBP, PPAR, or mTOR pathways, is not well-defined in the current body of scientific research.
Nevertheless, studies on its saturated analogue, heptadecanoic acid (C17:0) , provide some indication of how fatty acids of this chain length may influence cellular signaling. Research on non-small-cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib, has shown that heptadecanoic acid can significantly inhibit cell proliferation and migration while promoting apoptosis. nih.gov Mechanistic analysis in this context revealed that the anti-cancer effects were associated with the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . nih.gov The PI3K/Akt pathway is a critical regulator of cell growth, survival, and metabolism, including aspects of lipid metabolism. Its inhibition can lead to downstream effects on cellular processes that are dependent on this pathway.
While these findings pertain to the saturated counterpart, they suggest a potential, yet unconfirmed, avenue through which this compound might exert biological effects. The introduction of a terminal triple bond in this compound could alter its metabolic fate and interaction with signaling proteins compared to heptadecanoic acid. Therefore, dedicated studies are necessary to elucidate the specific role of this compound in the modulation of lipid metabolism-related signaling pathways.
Table 2: Effects of a Structurally Related Compound on Cellular Signaling
| Compound Name | Cell Line | Signaling Pathway Affected | Observed Effect |
|---|
Advanced Analytical Methodologies for 16 Heptadecynoic Acid Research
Spectroscopic Techniques for Structural Elucidation, Including Mass Spectrometry
In addition to GC-MS, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the structural analysis of 16-heptadecynoic acid and its derivatives, particularly after they have been incorporated into more complex lipids. This technique is especially valuable in lipidomics studies where the fatty acid might be part of a larger molecule. The soft ionization of ESI allows for the detection of the intact lipid molecule, while MS/MS provides detailed structural information through controlled fragmentation.
Chromatographic Separation and Quantification Techniques for Fatty Acid Analysis, such as GC-MS and GC-FID
Gas chromatography is the premier technique for the separation and quantification of fatty acids, including this compound. For analysis, fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The retention time in the GC column is a key parameter for identification. For a related compound, 16-methylheptadecanoic acid methyl ester, a retention time of 17.481 minutes has been reported under specific GC conditions researchgate.net. The retention time for this compound methyl ester would be influenced by the column's stationary phase, the temperature program, and the carrier gas flow rate. Generally, for a given chain length, the retention time is shorter for unsaturated fatty acids compared to their saturated counterparts.
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for the quantification of fatty acids. The flame ionization detector provides a response that is proportional to the mass of carbon, allowing for accurate quantification when appropriate internal standards are used. The selection of the GC column is critical, with polar capillary columns being commonly used for the separation of FAMEs, offering high resolution to separate isomers.
A typical GC-FID analysis involves the following parameters:
| Parameter | Typical Value |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Stationary Phase | Polar (e.g., polyethylene (B3416737) glycol) or non-polar (e.g., 5% phenyl methylpolysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | Temperature gradient, e.g., initial hold at 100°C, ramp up to 240°C |
Application in Lipidomics Research
Lipidomics aims to comprehensively identify and quantify all lipid species in a biological system. This compound, particularly due to its terminal alkyne group, is a valuable tool in this field.
Utilization in Metabolomics and Lipidomics Workflows
Untargeted lipidomics workflows often begin with a liquid-liquid extraction to isolate lipids from a biological sample, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) nih.gov. When this compound is introduced into a biological system, it can be incorporated into various lipid classes. These alkyne-tagged lipids can then be detected and identified within a standard lipidomics workflow. The workflow typically involves sample preparation (extraction), chromatographic separation, mass spectrometric detection, and data analysis. The presence of the alkyne tag introduces a unique mass shift that can aid in the identification of lipids that have incorporated the fatty acid.
Identification and Quantification in Complex Biological Samples
Identifying and quantifying this compound and its metabolites in complex samples like plasma or cell lysates requires highly sensitive and specific analytical methods. LC-MS/MS is the method of choice for this purpose mdpi.comrestek.comresearchgate.netspringernature.com. In a typical LC-MS/MS assay for fatty acids in plasma, the sample undergoes a protein precipitation step, followed by extraction of the lipids mdpi.comrestek.com. The extract is then analyzed by LC-MS/MS, often using a reversed-phase column for separation. Quantification is achieved by using stable isotope-labeled internal standards and creating a calibration curve. The unique structure of this compound allows for the development of specific multiple reaction monitoring (MRM) transitions, enhancing the selectivity of its detection.
Novel Methodologies for Metabolic Tracing, e.g., Click Chemistry with Alkyne Probes
The terminal alkyne group of this compound makes it an excellent probe for metabolic tracing studies using click chemistry. This bioorthogonal reaction allows for the specific and efficient labeling of molecules that have incorporated the alkyne-tagged fatty acid.
The general workflow for metabolic tracing with this compound is as follows:
Incubation: Cells or organisms are incubated with this compound, which is taken up and metabolized.
Lysis and Extraction: The cells are lysed, and the lipids are extracted.
Click Reaction: The extracted lipids are subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this step, an azide-containing reporter tag (e.g., a fluorophore or biotin) is covalently attached to the alkyne group of the incorporated this compound.
Analysis: The labeled lipids can then be visualized by fluorescence microscopy (if a fluorescent tag was used) or enriched and identified by mass spectrometry (if a biotin (B1667282) tag was used).
This approach provides a powerful means to track the metabolic fate of this compound, identifying the enzymes and pathways that process it and the complex lipids into which it is incorporated. This methodology offers high sensitivity and specificity for studying fatty acid metabolism in a dynamic way.
Computational Chemistry and Molecular Modeling Studies
Characterization of Ligand-Enzyme Binding Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as 16-heptadecynoic acid, to the active site of an enzyme. These methods are crucial for understanding the inhibitory potential of fatty acids against various enzymatic targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would involve inserting the molecule into the binding pocket of a relevant enzyme, such as fatty acid synthase (FAS) or acetyl-CoA carboxylase (ACC), which are key enzymes in fatty acid metabolism. scienceandtechnology.com.vntandfonline.com The long aliphatic chain of this compound would likely favor interactions with hydrophobic pockets within the enzyme's active site, while the terminal carboxylic acid group would be available to form hydrogen bonds or ionic interactions with polar amino acid residues. The terminal alkyne group introduces a region of increased electron density and a linear, rigid structure, which could lead to specific interactions, such as pi-alkyl or pi-cation interactions, with appropriate residues in the binding site. scienceandtechnology.com.vn
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the stability of the predicted ligand-enzyme complex over time. nih.govfrontiersin.org An MD simulation of a this compound-enzyme complex would reveal the dynamic nature of their interaction, including the flexibility of the fatty acid chain within the binding pocket and the conformational changes induced in the enzyme upon binding. Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify the flexibility of individual amino acid residues. researchgate.net Such simulations could confirm whether the initial docked pose is stable and provide insights into the key residues that maintain the binding interaction. nih.gov
| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Carboxylic Acid Head | Arginine, Lysine, Serine, Threonine | Hydrogen Bonding, Ionic Interactions |
| Aliphatic Chain | Leucine, Isoleucine, Valine, Phenylalanine | Hydrophobic (Van der Waals) Interactions |
| Terminal Alkyne | Phenylalanine, Tyrosine, Tryptophan | Pi-Alkyl, Pi-Pi Stacking |
Predictive Modeling for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov For a series of related fatty acids, a QSAR model could predict their inhibitory potency based on various molecular descriptors.
Developing a QSAR model for long-chain fatty acids like this compound would involve several steps. researchgate.net First, a dataset of fatty acids with known biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. Then, a wide range of molecular descriptors for each compound would be calculated, including physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum chemical parameters. nih.gov Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is built that relates these descriptors to the observed activity.
| Descriptor Type | Specific Descriptor Example | Relevance to this compound |
|---|---|---|
| Physicochemical | XLogP3 (Lipophilicity) | Predicts membrane permeability and hydrophobic interactions. The value for this compound is computed to be 6.6. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and transport properties. |
| Electronic | HOMO/LUMO energies | Describes the molecule's reactivity and the nature of the alkyne bond. |
| Steric | Molecular Volume/Surface Area | Influences how the molecule fits into an enzyme's active site. |
Elucidation of Reaction Mechanisms at a Molecular Level
The terminal alkyne group of this compound makes it a valuable tool for studying metabolic pathways and reaction mechanisms, particularly through "click chemistry". nih.gov This bioorthogonal reaction, often a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, allows for the specific labeling and tracking of molecules that have incorporated the alkyne-containing fatty acid. nih.govnih.gov
In a biological context, if this compound were to be metabolized, for example through beta-oxidation, computational modeling could help to understand how the terminal alkyne affects the enzymatic steps. nih.gov DFT calculations could be employed to model the interaction of the alkyne group with the active site of enzymes in the beta-oxidation pathway, predicting whether it acts as a substrate or an inhibitor and elucidating the mechanism of any potential covalent modification of the enzyme.
Future Research Directions and Emerging Avenues
Development of Next-Generation Biochemical Probes for Lipid Metabolism Studies
The primary utility of 16-heptadecynoic acid in research stems from its terminal alkyne group, which serves as a "clickable" handle. This feature allows it to participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bioorthogonal chemistry enables the attachment of reporter molecules, such as fluorophores or biotin (B1667282), to the fatty acid after it has been metabolically incorporated into cellular systems. nih.govresearchgate.netnih.gov This strategy has been foundational in tracing the metabolic fate of fatty acids.
Future advancements in this area are focused on creating more sophisticated probes based on the this compound scaffold. The development of probes with enhanced cell permeability, reduced cytotoxicity, and improved metabolic incorporation is a key area of research. nih.gov For instance, optimizing the delivery of long-chain alkynyl fatty acids by using saponified forms in conjunction with fatty-acid-free bovine serum albumin (BSA) can improve cellular uptake and the sensitivity of detecting acylated proteins. nih.gov
A significant application of these probes is in the study of protein acylation, a crucial post-translational modification where fatty acids are attached to proteins, influencing their localization, stability, and function. acs.orgchemrxiv.org Analogues of this compound, such as 15-hexadecynoic acid (alkynyl palmitate), are used to study S-palmitoylation, a reversible lipid modification. chemrxiv.orgresearchgate.net By metabolically labeling cells with these probes, researchers can identify novel acylated proteins, map acylation sites, and study the dynamics of this modification in health and disease. Future probes may incorporate additional functionalities, such as photo-crosslinking groups, to capture and identify interacting proteins and provide a more detailed snapshot of the cellular lipid landscape.
| Probe Type | Application | Research Focus |
| Clickable Fatty Acids | Tracing lipid metabolism, protein acylation studies | Improving solubility, reducing toxicity, enhancing metabolic incorporation |
| Dual-Function Probes | Capturing protein-lipid interactions | Integrating photo-crosslinkers with bioorthogonal handles |
| Optimized Delivery Systems | Increasing probe availability in cells | Saponification and use of carrier proteins like BSA |
Exploration of Novel Biological Targets and Therapeutic Applications
The exploration of this compound and its derivatives as therapeutic agents is an emerging field. The structural similarity of these compounds to endogenous fatty acids allows them to be recognized and processed by cellular machinery, making them ideal for probing and potentially modulating the activity of enzymes involved in lipid metabolism.
A notable example is the development of 12(S)-hydroxy-16-heptadecynoic acid, a functionalized analog that acts as a mechanism-based inhibitor of cytochrome P450 ω-hydroxylase. nih.gov This enzyme is involved in the metabolism of prostaglandins, and its inhibition has potential therapeutic implications. Specifically, 12(S)-hydroxy-16-heptadecynoic acid was found to inhibit prostaglandin (B15479496) ω-hydroxylase with a Ki value of 1.8 µM, demonstrating the potential of modified this compound scaffolds to yield potent and selective enzyme inhibitors. nih.gov
Furthermore, cancer cells exhibit altered metabolic pathways, including an increased reliance on de novo fatty acid synthesis, a process in which fatty acid synthase (FASN) is a key enzyme. researchgate.net This metabolic reprogramming presents a potential therapeutic window. jove.com Alkynyl fatty acid probes, including derivatives of this compound, can be used to study FASN-dependent processes and identify proteins whose acylation is crucial for cancer cell survival. researchgate.net Targeting these specific lipid metabolic pathways or the acylation of key proteins could represent a novel strategy for cancer therapy. Future research will likely focus on designing this compound analogues that can selectively inhibit enzymes crucial for cancer cell metabolism or disrupt protein-protein interactions that are dependent on fatty acylation.
Advancements in Synthetic Strategies for Architecturally Complex Analogues
The creation of more sophisticated and functionally diverse probes based on this compound requires advanced and flexible synthetic strategies. Current methods allow for the straightforward synthesis of the basic alkynyl fatty acid. However, the future lies in the ability to generate architecturally complex analogues that incorporate multiple functionalities.
These advanced synthetic routes aim to introduce various modifications along the fatty acid chain or at the carboxylic acid headgroup. For example, the synthesis of fatty acids with photoactivatable groups, such as diazirines, allows for the covalent cross-linking of the probe to nearby interacting molecules upon photo-irradiation. nih.gov This technique, known as photoaffinity labeling, is powerful for identifying lipid-protein and lipid-lipid interactions within the native cellular environment.
The synthesis of (±)-2-methoxy-6-heptadecynoic acid and related analogues has been achieved, demonstrating the feasibility of introducing modifications at various positions along the carbon chain. jove.com These syntheses often involve multi-step processes starting from commercially available precursors. Future synthetic strategies will focus on improving the efficiency and modularity of these routes, allowing for the rapid generation of a library of diverse analogues. This will enable a more systematic exploration of how fatty acid structure influences metabolic processing, protein acylation, and biological activity. The development of stereocontrolled synthetic methods will also be crucial for creating probes that can distinguish between the activities of different stereoisomers in biological systems.
Integration with Systems Biology Approaches for Comprehensive Lipidomics Profiling
The full potential of this compound-based probes will be realized through their integration with systems biology and multi-omics approaches. Lipidomics, the large-scale study of cellular lipids, can provide a comprehensive snapshot of the lipid landscape within a cell or organism. researchgate.netmdpi.com When combined with probes like this compound, researchers can move from static lipid profiles to a dynamic view of lipid metabolism.
By using clickable this compound in cell culture or in vivo, followed by mass spectrometry-based proteomics, it is possible to identify the entire suite of proteins that are acylated with this fatty acid analog. nih.gov This approach provides a global view of the "acyl-proteome" and how it changes in response to different stimuli or in disease states. This integration of chemical probes with proteomics is a powerful tool for unbiased discovery of novel biological pathways regulated by lipid modifications.
Q & A
Q. What are the key physicochemical properties of 16-Heptadecynoic acid, and how do they influence its reactivity in organic synthesis?
Methodological Answer: this compound (C₁₇H₃₀O₂, molecular weight 266.43) is characterized by a terminal alkyne group and a carboxylic acid moiety. Its solubility profile dictates experimental design: it dissolves in polar organic solvents (e.g., DMSO, DMF) and dichloromethane but has limited aqueous solubility, necessitating organic-phase reactions. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid allows amide bond formation via activation with EDC or HATU . Researchers should validate purity (>95%) using HPLC or GC-MS and confirm structure via ¹H/¹³C NMR and FT-IR (e.g., alkyne C≡C stretch at ~2100 cm⁻¹) .
Q. How should this compound be stored to prevent degradation, and what are the consequences of improper handling?
Methodological Answer: Long-term stability requires storage at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the alkyne group. Frequent freeze-thaw cycles should be avoided, as they induce hydrolysis or polymerization. Improper storage leads to reduced reactivity in click chemistry applications and inconsistent amidation yields. For short-term use, aliquots in anhydrous DMSO or DMF are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory data in CuAAC reaction yields involving this compound?
Methodological Answer: Contradictions in CuAAC efficiency often arise from:
- Catalyst concentration : Excess Cu(I) can oxidize the alkyne, reducing reactivity. Titrate catalyst (e.g., TBTA ligand) to optimize molar ratios.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may quench reactive intermediates. Compare kinetics in THF vs. DMSO.
- Side reactions : Trace moisture hydrolyzes the carboxylic acid, competing with amidation. Use molecular sieves or anhydrous conditions.
Document reaction parameters (temperature, stirring rate, degassing) and validate reproducibility via triplicate trials. Analyze by LC-MS to identify byproducts .
Q. What experimental strategies are recommended for studying this compound’s role in PROTACs synthesis?
Methodological Answer: Design PROTACs using this compound as a linker by:
Conjugation : Activate the carboxylic acid with HATU/DIPEA for amine coupling to E3 ligase ligands.
Click chemistry : Functionalize the alkyne with azide-bearing warheads (e.g., kinase inhibitors).
Purification : Use reverse-phase HPLC to isolate PROTACs, monitoring by HRMS and SDS-PAGE for ternary complex formation.
Include negative controls (e.g., alkyne-blocked analogs) to confirm target degradation is CuAAC-dependent .
Q. How can researchers address solubility limitations of this compound in aqueous-based assays?
Methodological Answer: For cell-based studies:
- Micelle formation : Use biocompatible surfactants (e.g., Pluronic F-68) to solubilize the compound.
- Prodrug strategy : Convert the carboxylic acid to a methyl ester, hydrolyzing intracellularly.
- Nanoparticle encapsulation : Load into PEG-PLGA nanoparticles for sustained release.
Validate solubility enhancements via dynamic light scattering (DLS) and cytotoxicity assays .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound derivatives?
Methodological Answer:
- Nonlinear regression : Fit dose-response curves using the Hill equation (variable slope) to calculate EC₅₀/IC₅₀.
- Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.
Document raw data in appendices and processed data in figures, adhering to IUPAC guidelines for significant figures .
Q. How should researchers validate the specificity of this compound’s interactions in protein-ligand binding assays?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) with immobilized protein.
- Competitive ELISA : Use alkyne-blocked analogs to confirm binding is alkyne-dependent.
- Molecular docking : Compare computational binding poses (e.g., AutoDock Vina) with experimental ΔG values.
Replicate experiments across independent labs to confirm reproducibility .
Experimental Design and Troubleshooting
Q. What controls are essential when evaluating this compound’s stability under varying pH conditions?
Methodological Answer:
- Negative control : Incubate in pH-neutral buffer to assess baseline stability.
- Positive control : Use a hydrolytically unstable analog (e.g., methyl ester).
- Analytical controls : Spike samples with internal standards (e.g., deuterated analogs) for LC-MS quantification.
Monitor degradation via TLC or NMR every 24 hours .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- QC protocols : Require suppliers to provide COA with ¹H NMR, HPLC purity, and elemental analysis.
- In-house validation : Re-crystallize from hexane/ethyl acetate and characterize by melting point.
- Batch tracking : Log synthesis parameters (reaction time, catalyst lot) for correlation with performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
